molecular formula C15H19NO3 B1391706 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-52-2

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Cat. No.: B1391706
CAS No.: 1229623-52-2
M. Wt: 261.32 g/mol
InChI Key: SXQVHCRWMOYTMU-UHFFFAOYSA-N
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Description

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, and a keto group at the third position of the propionic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester typically involves the reaction of 1-benzylpyrrolidine with a suitable acylating agent. One common method involves the use of methanesulphonic acid as a catalyst under controlled conditions. The reaction is carried out in an autoclave, where the reactants are subjected to high pressure and temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted pyrrolidines.

Scientific Research Applications

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 3-(1-benzylpyrrolidin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)9-14(17)13-7-8-16(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVHCRWMOYTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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